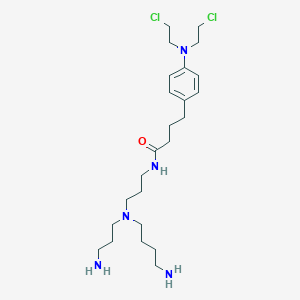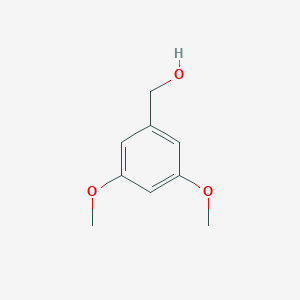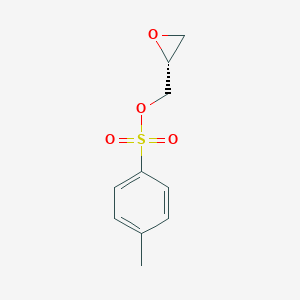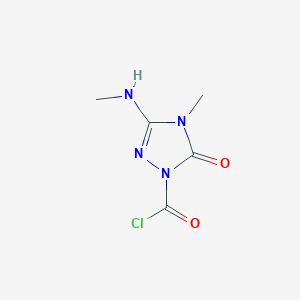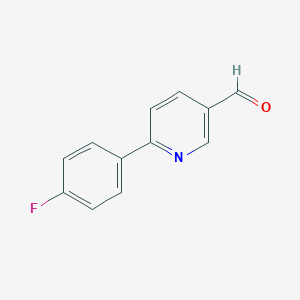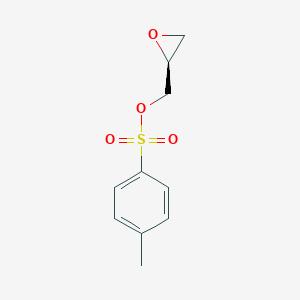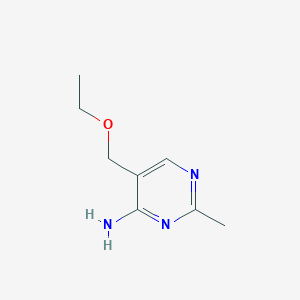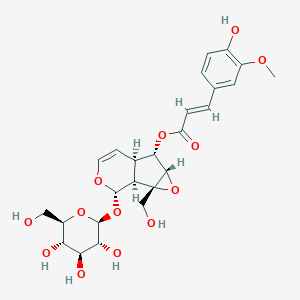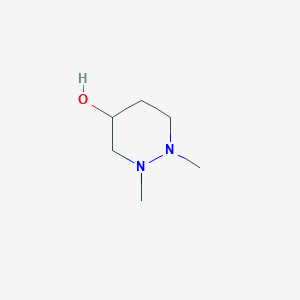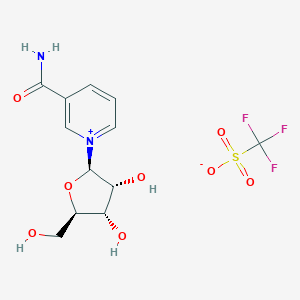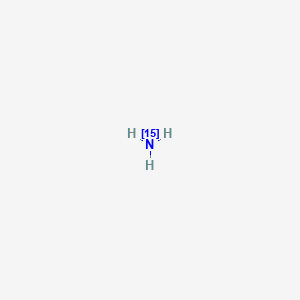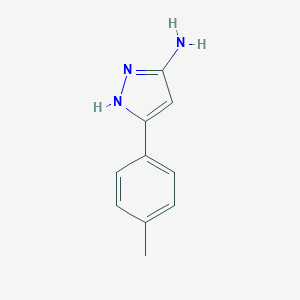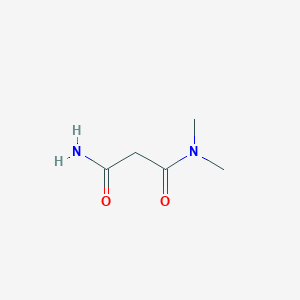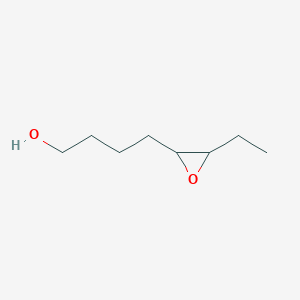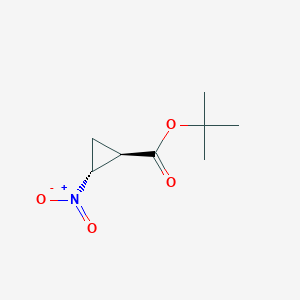
Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate, also known as NBC, is a synthetic compound that has gained significant attention in the field of chemical research. It is a versatile molecule that has shown potential in various applications, including as a building block for the synthesis of complex molecules and as a reagent in organic chemistry.
Mecanismo De Acción
The mechanism of action of Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various chemical reactions. The nitro group in Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate is known to be a strong electron-withdrawing group, which makes the molecule highly reactive. This reactivity has been exploited in various chemical reactions, including the synthesis of complex molecules and the formation of new chemical bonds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate have not been extensively studied. However, some studies have shown that Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate can inhibit the growth of certain cancer cells. This suggests that Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate may have potential as an anti-cancer agent, although further research is needed to confirm this.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate is its high yield and purity, which makes it an ideal reagent for chemical synthesis. Additionally, Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate is relatively easy to handle and can be stored for long periods without degradation. However, one limitation of Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate is its high reactivity, which can make it difficult to control in some chemical reactions. Additionally, Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate is relatively expensive, which can limit its use in large-scale chemical synthesis.
Direcciones Futuras
There are several potential future directions for research on Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate. One area of interest is the development of new synthetic methods for Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate that are more efficient and cost-effective. Another area of interest is the exploration of Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate's potential as an anti-cancer agent, which could lead to the development of new cancer treatments. Additionally, the use of Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate as a building block for the synthesis of new chiral compounds could have important applications in the pharmaceutical industry.
Métodos De Síntesis
The synthesis of Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate involves the reaction of tert-butyl bromoacetate with sodium nitrite in the presence of copper powder. This reaction yields tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate as a white solid. The yield of this reaction is typically high, and the purity of the product can be easily verified using standard analytical methods.
Aplicaciones Científicas De Investigación
Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate has been extensively studied for its potential applications in chemical research. It has been used as a building block for the synthesis of various complex molecules, including natural products and pharmaceuticals. Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate has also been used as a reagent in organic chemistry reactions, such as the synthesis of cyclopropanes and other cyclic compounds. Additionally, Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate has been used as a starting material for the synthesis of chiral compounds, which have important applications in the pharmaceutical industry.
Propiedades
Número CAS |
148124-02-1 |
|---|---|
Nombre del producto |
Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate |
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(10)5-4-6(5)9(11)12/h5-6H,4H2,1-3H3/t5-,6-/m1/s1 |
Clave InChI |
DLKJMZNYWKNTSQ-PHDIDXHHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1C[C@H]1[N+](=O)[O-] |
SMILES |
CC(C)(C)OC(=O)C1CC1[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)C1CC1[N+](=O)[O-] |
Sinónimos |
Cyclopropanecarboxylic acid, 2-nitro-, 1,1-dimethylethyl ester, (1R,2R)-rel- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



